![molecular formula C11H12FN3S B4879050 3-ethyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4879050.png)
3-ethyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazole
Overview
Description
3-ethyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazole is a compound belonging to the triazole class, known for their wide range of biological activities and chemical properties. Triazoles have been extensively studied due to their potential in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of triazole derivatives often involves the condensation reactions, cyclization, and substitutions that allow for the introduction of various functional groups, enhancing their biological and chemical properties. Specific synthesis methods may vary depending on the desired substituents and the starting materials available.
Molecular Structure Analysis
The molecular structure of triazole derivatives, including 3-ethyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazole, is characterized by the presence of a triazole ring, which significantly influences their chemical behavior and interaction with biological targets. X-ray diffraction and computational methods such as Density Functional Theory (DFT) are commonly used to analyze their structure, providing insights into bond lengths, angles, and molecular conformations.
Chemical Reactions and Properties
Triazole compounds can undergo various chemical reactions, including nucleophilic substitutions, oxidation, and reduction, which allow for further modifications and functionalization of the molecule. Their chemical properties are influenced by the presence of the triazole ring and the substituents attached to it.
Physical Properties Analysis
The physical properties of triazole derivatives, such as solubility, melting point, and boiling point, are determined by their molecular structure and functional groups. These properties are crucial for their application in different fields and influence their handling and formulation.
Chemical Properties Analysis
The chemical properties of 3-ethyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazole, such as acidity, basicity, reactivity with other chemical agents, and stability, are essential for understanding their behavior in chemical reactions and biological systems. These properties are often studied through experimental and computational chemistry methods.
- Synthesis and structural analysis of triazole derivatives (Srivastava et al., 2016).
- Investigation of π-hole tetrel bonding interactions in triazole derivatives and their electronic properties (Ahmed et al., 2020).
- Characterization and biological activities of triazole compounds (Koparır et al., 2013).
Safety and Hazards
properties
IUPAC Name |
5-ethyl-3-[(4-fluorophenyl)methylsulfanyl]-1H-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3S/c1-2-10-13-11(15-14-10)16-7-8-3-5-9(12)6-4-8/h3-6H,2,7H2,1H3,(H,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRCRYDIGWFQFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1)SCC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
21.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24790778 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-ethyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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